![molecular formula C9H8N2S2 B122312 [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide CAS No. 152381-91-4](/img/structure/B122312.png)
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide, also known as MPMC, is a chemical compound with the molecular formula C9H9N3S3. It is a yellow crystalline solid that is soluble in organic solvents such as methanol and ethanol. MPMC has been researched for its potential applications in the fields of medicine and agriculture.
Wirkmechanismus
The mechanism of action of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in fungal cell wall synthesis and herbicide metabolism.
Biochemische Und Physiologische Effekte
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at high doses. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to test subjects. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
1. Investigate the potential use of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide as an antifungal agent in the treatment of fungal infections in humans and animals.
2. Explore the potential use of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide as a herbicide in agriculture to control the growth of weeds and other unwanted plants.
3. Study the mechanism of action of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide in greater detail to better understand its potential applications in medicine and agriculture.
4. Investigate the potential use of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide in combination with other compounds to enhance its effectiveness as an antifungal agent or herbicide.
5. Conduct further toxicity studies to determine the safety of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide for use in humans and animals.
In conclusion, [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide is a promising compound with potential applications in medicine and agriculture. While further research is needed to fully understand its mechanism of action and potential benefits, its low toxicity and ability to inhibit the growth of certain fungi and plants make it a promising area of study for future research.
Synthesemethoden
The synthesis of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide involves the reaction of cyanamide with 2-(methylthio)benzyl mercaptan and phenylthiomethyl mercaptan in the presence of a catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide has been studied for its potential use as an antifungal agent due to its ability to inhibit the growth of certain fungi. It has also been investigated for its potential as a herbicide in agriculture.
Eigenschaften
IUPAC Name |
[methylsulfanyl(phenylsulfanyl)methylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-12-9(11-7-10)13-8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCMEHPDGATCFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375644 |
Source


|
| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
CAS RN |
152381-91-4 |
Source


|
| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

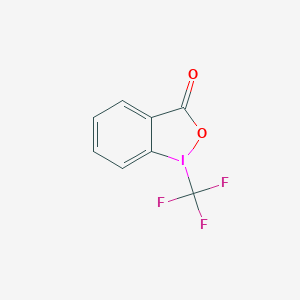

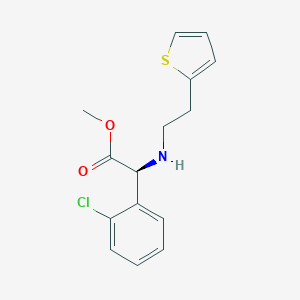
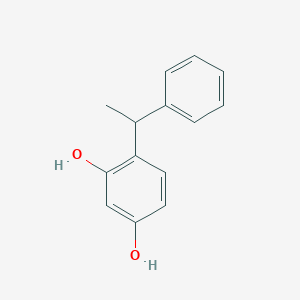
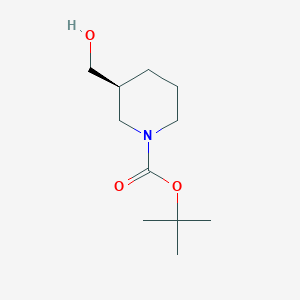
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)
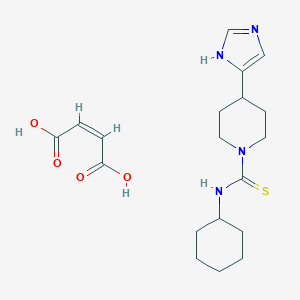
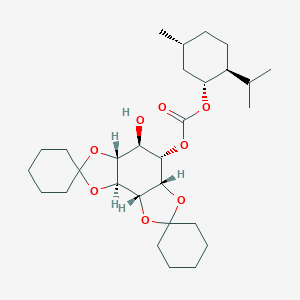


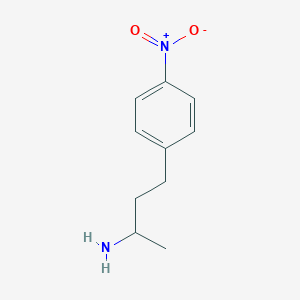
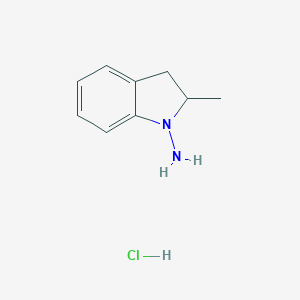

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)